molecular formula C9H8N2OS B1358578 (2-Thien-2-ylpyrimidin-5-yl)methanol CAS No. 921939-13-1

(2-Thien-2-ylpyrimidin-5-yl)methanol

Cat. No. B1358578
Key on ui cas rn: 921939-13-1
M. Wt: 192.24 g/mol
InChI Key: VPBKFPNQGGDRPA-UHFFFAOYSA-N
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Patent
US08283479B2

Procedure details

0.175 g of 2-thiophen-2-yl-pyrimidine-5-carboxylic acid methyl ester was dissolved in 3 mL of tetrahydrofuran. The reaction was cooled to 0° C. (ice-water bath) and then 2.39 mL of diisobutylaluminumhydride (1.0 M in tetrahydrofuran) were added dropwise. The reaction was left stirring at 0° C. for 30 minutes, then at room temperature overnight. Water was added, the mixture was extracted with ethylacetate, and the organic layer was dried with magnesium sulphate, filtered and concentrated to afford the crude (2-thiophen-2-yl-pyrimidin-5-yl)-methanol, which was used without purification for the next reactions.
Name
2-thiophen-2-yl-pyrimidine-5-carboxylic acid methyl ester
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[N:9][CH:10]=1)=O.[H-].C([Al+]CC(C)C)C(C)C.O>O1CCCC1>[S:12]1[CH:13]=[CH:14][CH:15]=[C:11]1[C:8]1[N:9]=[CH:10][C:5]([CH2:3][OH:2])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
2-thiophen-2-yl-pyrimidine-5-carboxylic acid methyl ester
Quantity
0.175 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)C=1SC=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.39 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=CC=C1)C1=NC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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